molecular formula C15H15F3N4O2 B2448346 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1325701-72-1

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2448346
CAS No.: 1325701-72-1
M. Wt: 340.306
InChI Key: NZOCYVJZVKIKLH-UHFFFAOYSA-N
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Description

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound It features a complex structure with multiple functional groups, including an oxadiazole ring, an azetidine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving suitable starting materials.

    Coupling Reactions: The oxadiazole and azetidine intermediates are then coupled with a trifluoromethyl-substituted phenyl acetamide under specific conditions, such as using coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring or the azetidine ring.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups within the molecule.

    Substitution: The trifluoromethyl group or other substituents on the phenyl ring may undergo substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the oxadiazole ring, while substitution reactions could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand or catalyst in various chemical reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound may serve as a lead compound or intermediate in the synthesis of pharmaceuticals.

    Biological Studies: Potential use in studying biological pathways or as a probe in biochemical assays.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Polymer Science: Use in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(phenyl)acetamide: Lacks the trifluoromethyl group.

    2-(3-(1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide: Lacks the methyl group on the oxadiazole ring.

Uniqueness

The presence of both the trifluoromethyl group and the methyl-substituted oxadiazole ring in 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide may confer unique chemical and biological properties, such as increased stability, specific binding interactions, or enhanced activity in certain applications.

Properties

IUPAC Name

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2/c1-9-19-14(24-21-9)10-6-22(7-10)8-13(23)20-12-5-3-2-4-11(12)15(16,17)18/h2-5,10H,6-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOCYVJZVKIKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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